

# Application Notes and Protocols for CEP-28122 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

CEP-28122 is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Constitutive activation of ALK is a known oncogenic driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] Preclinical studies in mouse xenograft models have demonstrated that CEP-28122 induces significant tumor growth inhibition and regression in ALK-positive cancer models. This document provides a detailed summary of dosage and efficacy data, as well as comprehensive protocols for the in vivo use of CEP-28122 in mouse models.

### **Data Presentation**

# Table 1: Summary of CEP-28122 Dosage and Efficacy in Mouse Xenograft Models



| Tumor Type                                     | Cell Line                           | Mouse<br>Strain | CEP-28122<br>Dosage and<br>Schedule                    | Route of<br>Administrat<br>ion | Observed<br>Efficacy                                                                                                   |
|------------------------------------------------|-------------------------------------|-----------------|--------------------------------------------------------|--------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Anaplastic<br>Large-Cell<br>Lymphoma<br>(ALCL) | Sup-M2                              | SCID            | 30, 55, or 100<br>mg/kg, twice<br>daily for 24<br>days | Oral                           | Dose- dependent tumor regression. Sustained tumor regression for >60 days post- treatment at 55 and 100 mg/kg.[1]      |
| Anaplastic<br>Large-Cell<br>Lymphoma<br>(ALCL) | Primary<br>Human<br>Tumor Grafts    | SCID            | 55 or 100<br>mg/kg, twice<br>daily for 2<br>weeks      | Oral                           | Sustained tumor regression for >60 days post-treatment.[1]                                                             |
| Non-Small Cell Lung Cancer (NSCLC)             | NCI-H2228<br>(EML4-ALK<br>positive) | Not Specified   | 30 and 55<br>mg/kg, twice<br>daily for 12<br>days      | Oral                           | Tumor regression observed at both doses.                                                                               |
| Non-Small<br>Cell Lung<br>Cancer<br>(NSCLC)    | NCI-H3122<br>(EML4-ALK<br>positive) | Not Specified   | 30 and 55<br>mg/kg, twice<br>daily for 12<br>days      | Oral                           | Significant<br>tumor growth<br>inhibition at<br>30 mg/kg;<br>tumor stasis<br>and partial<br>regression at<br>55 mg/kg. |



| Neuroblasto<br>ma      | NB-1 (ALK<br>positive) | Not Specified | 30 and 55<br>mg/kg, twice<br>daily for 14<br>days | Oral | 75% tumor<br>growth<br>inhibition at<br>30 mg/kg;<br>90% tumor<br>growth<br>inhibition at<br>55 mg/kg. |
|------------------------|------------------------|---------------|---------------------------------------------------|------|--------------------------------------------------------------------------------------------------------|
| ALK-Negative<br>Tumors | Various                | Not Specified | Same as above                                     | Oral | Marginal<br>antitumor<br>activity.[1]                                                                  |

## **Signaling Pathway**

Constitutively active ALK fusion proteins lead to the activation of multiple downstream signaling pathways that drive cancer cell proliferation and survival. CEP-28122 exerts its anti-tumor effect by inhibiting ALK, thereby blocking these downstream signals.





Click to download full resolution via product page

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

## **Experimental Protocols**

The following are detailed protocols for establishing subcutaneous xenograft mouse models and administering CEP-28122.

# Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol describes the subcutaneous implantation of cancer cells to establish a tumor model.





Click to download full resolution via product page

Caption: Workflow for establishing a subcutaneous xenograft mouse model.



### Materials:

- ALK-positive human cancer cell line (e.g., Sup-M2, NCI-H2228)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Sterile PBS or Hank's Balanced Salt Solution (HBSS)
- Trypsin-EDTA
- 4-6 week old immunocompromised mice (e.g., SCID, NSG)
- 27-30 gauge needles and 1 mL syringes
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Calipers

#### Procedure:

- Cell Preparation:
  - 1. Culture ALK-positive cancer cells in appropriate media until they reach 70-80% confluency.
  - 2. Harvest the cells by trypsinization, followed by washing with sterile PBS or HBSS.
  - 3. Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion).
  - 4. Resuspend the cells in cold, sterile PBS or HBSS at a concentration of 1-10 x  $10^7$  cells/mL. Keep the cell suspension on ice.
- Animal Preparation and Injection:
  - 1. Anesthetize the mouse using an approved method.
  - 2. Shave the hair from the injection site on the flank of the mouse.
  - 3. Clean the injection site with an alcohol wipe.



- 4. Draw the cell suspension (typically 100-200  $\mu$ L, containing 1-10 x 10^6 cells) into a 1 mL syringe fitted with a 27-30 gauge needle.
- 5. Gently lift the skin on the flank and insert the needle subcutaneously.
- 6. Slowly inject the cell suspension to form a small bleb under the skin.
- 7. Withdraw the needle slowly to prevent leakage of the cell suspension.
- Tumor Growth Monitoring:
  - 1. Allow the tumors to establish and grow. This can take several days to a few weeks.
  - 2. Begin measuring the tumors with calipers 2-3 times per week once they are palpable.
  - 3. Calculate tumor volume using the formula: Volume = (Length x Width<sup>2</sup>) / 2.
  - 4. Randomize mice into treatment groups when the average tumor volume reaches 100-200 mm<sup>3</sup>.

# Protocol 2: CEP-28122 Formulation and Oral Administration

This protocol details the preparation and oral gavage of CEP-28122.

#### Materials:

- CEP-28122 (free base or mesylate-HCl salt)
- Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water, or as specified by the supplier)
- · Weighing scale
- Mortar and pestle or homogenizer
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)
- 1 mL syringes



#### Procedure:

- Formulation of CEP-28122:
  - Calculate the required amount of CEP-28122 based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice to be treated. A typical dosing volume for oral gavage in mice is 10 mL/kg.
  - 2. Weigh the CEP-28122 powder accurately.
  - 3. If preparing a suspension, gradually add the vehicle (e.g., 0.5% methylcellulose) to the powder while triturating with a mortar and pestle or using a homogenizer to ensure a uniform suspension.
  - 4. Prepare the formulation fresh daily or as recommended for the compound's stability.
- Oral Gavage Administration:
  - 1. Weigh each mouse to determine the precise volume of the CEP-28122 formulation to be administered.
  - 2. Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
  - 3. Attach the gavage needle to a 1 mL syringe filled with the calculated volume of the drug formulation.
  - 4. Insert the gavage needle into the side of the mouse's mouth, and gently guide it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. Do not force the needle.
  - 5. Once the needle is in the esophagus, slowly dispense the formulation.
  - Gently remove the gavage needle.
  - 7. Return the mouse to its cage and monitor for any immediate adverse reactions.
  - 8. Repeat the administration as per the experimental schedule (e.g., twice daily).



### **Safety and Animal Welfare**

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The administration of CEP-28122 has been reported to be well-tolerated in mice and rats.[1] However, it is crucial to monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. Tumor burden should also be monitored, and animals should be euthanized if tumors exceed a predetermined size or become ulcerated, in line with ethical guidelines.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Refined tamoxifen administration in mice by encouraging voluntary consumption of palatable formulations PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CEP-28122 in In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2580781#cep-28122-dosage-for-in-vivo-mouse-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com